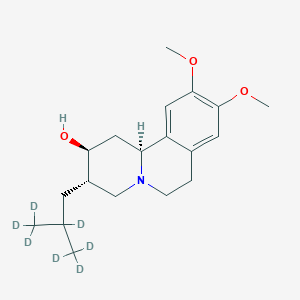

trans-Dihydro Tetrabenazine-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H29NO3 |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

(2S,3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1/i1D3,2D3,12D |

InChI Key |

WEQLWGNDNRARGE-APILWHTQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Characteristics of Deuterated Tetrabenazine Metabolites: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Deutetrabenazine and its Metabolism

Deutetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor in which the two methoxy (B1213986) groups of tetrabenazine (B1681281) have been replaced with trideuteromethoxy groups. This selective deuteration attenuates the metabolism of the active metabolites by cytochrome P450 2D6 (CYP2D6), leading to a longer half-life and reduced peak plasma concentrations compared to tetrabenazine.[1][2]

Upon oral administration, deutetrabenazine is rapidly and extensively metabolized by carbonyl reductases to its major active metabolites, the deuterated diastereomers (+)-α-dihydrotetrabenazine and (+)-β-dihydrotetrabenazine. These active metabolites are further metabolized, primarily by CYP2D6, to less active O-desmethylated metabolites.[2][3] The slower metabolism of the deuterated active metabolites is the primary basis for the improved pharmacokinetic profile of deutetrabenazine.[1]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a drug and its metabolites is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include the acid dissociation constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility.

Data on Tetrabenazine and its Non-Deuterated Metabolites

While experimental data for the deuterated metabolites are scarce, data for the parent drug, tetrabenazine, and predicted data for its non-deuterated active metabolite, α-dihydrotetrabenazine, are available and provide a valuable baseline.

| Compound | pKa | LogP | Aqueous Solubility (mg/mL) | Data Type |

| Tetrabenazine | 6.46 (Predicted)[4] | 2.9 (Computed)[5] | ~0.025[6] | Experimental/Predicted |

| α-Dihydrotetrabenazine | 8.18 (Strongest Basic, Predicted)[7] | 2.98 (Predicted)[7] | 0.276 (Predicted)[7] | Predicted |

| β-Dihydrotetrabenazine | No Data Available | No Data Available | No Data Available | - |

Anticipated Impact of Deuteration on Physicochemical Properties

The substitution of hydrogen with deuterium (B1214612) can subtly influence a molecule's physicochemical properties.

-

pKa: For amines, β-deuteration has been shown to slightly increase basicity, which would correspond to a small increase in the pKa value.[4][5][8] This is attributed to the lower zero-point energy of a C-D bond compared to a C-H bond adjacent to the nitrogen.[5]

-

Lipophilicity (LogP/LogD): The effect of deuteration on lipophilicity is generally small and not easily predictable, as it can be influenced by subtle changes in molecular volume and intermolecular interactions.[9]

-

Solubility: Studies on other deuterated compounds have shown that deuteration can lead to an increase in aqueous solubility. For instance, deuterated flurbiprofen (B1673479) exhibited a twofold increase in solubility compared to its non-deuterated counterpart.[10] However, this effect is not universal and is dependent on the specific molecular structure.

Metabolic Pathway of Deutetrabenazine

The metabolic conversion of deutetrabenazine to its active and inactive metabolites is a critical determinant of its therapeutic effect and duration of action.

Caption: Metabolic pathway of deutetrabenazine.

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of drug metabolites.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the metabolite in a suitable co-solvent (e.g., methanol (B129727) or DMSO) and then dilute with water to the desired concentration (typically 0.1-1 mM). Prepare standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M).

-

Titration: Calibrate a pH meter with standard buffers. Place a known volume of the metabolite solution in a thermostatted vessel and immerse the pH electrode. Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point or by calculating the derivative of the titration curve to find the inflection point.

Determination of LogP/LogD by Shake-Flask Method

This classic method measures the partitioning of a compound between an aqueous and an immiscible organic solvent (typically n-octanol).

Caption: Workflow for LogD determination by the shake-flask method.

Methodology:

-

Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer.

-

Partitioning: Add a known amount of the metabolite to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

-

Equilibration: Shake the vial for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the metabolite in both the aqueous and organic layers using a validated analytical method, such as LC-MS/MS.

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility by HPLC-Based Method

This method determines the thermodynamic solubility of a compound in an aqueous medium.

Caption: Workflow for aqueous solubility determination.

Methodology:

-

Sample Preparation: Add an excess amount of the solid metabolite to a vial containing the aqueous buffer of interest (e.g., phosphate (B84403) buffer at various pH values).

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: Filter the suspension to remove the undissolved solid, yielding a saturated solution.

-

Quantification: Analyze the concentration of the metabolite in the filtrate using a validated HPLC method with a suitable detector (e.g., UV or MS). A calibration curve prepared with known concentrations of the metabolite is used for quantification.

-

Solubility Determination: The determined concentration represents the aqueous solubility of the metabolite under the tested conditions.

Conclusion

The deuteration of tetrabenazine represents a successful strategy to favorably modify the pharmacokinetic properties of a drug by attenuating the metabolic rate of its active metabolites. While a complete experimental dataset of the physicochemical characteristics of deuterated α-HTBZ and β-HTBZ is not currently available, this guide provides a framework for understanding their likely properties based on data from the parent compound and the known effects of deuteration. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to perform these critical measurements. Further studies to experimentally determine the pKa, LogP/LogD, and solubility of these deuterated metabolites are warranted to provide a more complete understanding of their biopharmaceutical properties and to aid in the development of future deuterated drug candidates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Austedo | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Tetrabenazine CAS#: 58-46-8 [m.chemicalbook.com]

- 5. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journalijcar.org [journalijcar.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Tetrabenazine;CAS No.:58-46-8 [chemshuttle.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of trans-Dihydro Tetrabenazine-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of trans-Dihydro Tetrabenazine-d7. This deuterated analog of a key tetrabenazine (B1681281) metabolite is of significant interest as an internal standard for pharmacokinetic and metabolic studies. This document outlines a plausible synthetic pathway, detailed experimental protocols, comprehensive characterization data, and its primary application in bioanalytical methodologies. The information presented herein is intended to support researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic analysis.

Introduction

Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders. Its pharmacological activity is largely attributed to its metabolites, including the various isomers of dihydrotetrabenazine (B1670615). trans-Dihydrotetrabenazine is one of these active metabolites. Stable isotope-labeled internal standards are crucial for the accurate quantification of drugs and their metabolites in biological matrices by mass spectrometry.[1][2] this compound, with deuterium (B1214612) atoms incorporated into the isobutyl side chain, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis due to its chemical similarity to the analyte and its distinct mass, which allows for its differentiation.[3] The deuterium labeling on the isobutyl group provides a significant mass shift without substantially altering the chromatographic retention time or ionization efficiency.

Synthesis of this compound

A specific, publicly available, detailed synthesis for this compound has not been identified in the reviewed literature. However, a plausible and efficient synthetic route can be constructed based on established methods for the synthesis of tetrabenazine and its derivatives, combined with the use of a commercially available deuterated precursor. The proposed synthesis involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) with a deuterated aldehyde, followed by stereoselective reduction.

A plausible synthetic approach involves a multi-step process starting from commercially available materials. The key step for introducing the deuterium labels is the use of a deuterated precursor, specifically iso-valeraldehyde-d7 (B590941).

Proposed Synthetic Pathway

The synthesis of tetrabenazine analogs can be achieved through various methods, including the condensation of a dihydroisoquinoline derivative with a suitable keto-containing side chain precursor. To obtain the desired trans-dihydrotetrabenazine stereochemistry, a subsequent stereoselective reduction of the ketone is necessary. The introduction of the d7-isobutyl group can be accomplished by utilizing d7-isovaleraldehyde as a key building block.

The overall proposed synthetic scheme is depicted below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Tetrabenazine-d7

This step involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with a Mannich reaction precursor derived from iso-valeraldehyde-d7.

-

Materials:

-

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride

-

iso-Valeraldehyde-d7

-

Formaldehyde

-

Dimethylamine (B145610) hydrochloride

-

Sodium carbonate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of iso-valeraldehyde-d7 in ethanol, add dimethylamine hydrochloride and formaldehyde.

-

Stir the mixture at room temperature for 2-3 hours to form the Mannich base precursor.

-

In a separate flask, dissolve 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in ethanol and neutralize with a saturated aqueous solution of sodium carbonate.

-

Add the prepared Mannich base precursor to the dihydroisoquinoline solution.

-

Reflux the reaction mixture for 12-16 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield Tetrabenazine-d7.

-

Step 2: Synthesis of this compound

This step involves the stereoselective reduction of the ketone in Tetrabenazine-d7 to the corresponding alcohol. The reduction of tetrabenazine with sodium borohydride (B1222165) is known to produce a mixture of diastereomers, with the trans isomer being a major product.

-

Materials:

-

Tetrabenazine-d7

-

Sodium borohydride (NaBH4)

-

Dichloromethane

-

Saturated aqueous ammonium (B1175870) chloride

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve Tetrabenazine-d7 in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to separate the trans and cis diastereomers, yielding pure this compound.

-

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Physical and Chemical Properties

| Property | Value |

| Chemical Name | (2S,3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

| Molecular Formula | C₁₉H₂₂D₇NO₃ |

| Molecular Weight | 326.48 g/mol |

| Appearance | White to off-white solid |

| Stereochemistry | trans |

Spectroscopic Data

While specific spectra for this exact deuterated compound are not widely published, the expected data based on the structure and known data for the non-deuterated analog are presented below.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to be similar to that of the non-deuterated trans-dihydrotetrabenazine, with the notable absence of signals corresponding to the isobutyl group protons. The remaining protons on the tetrabenazine core would be observable.

²H NMR (Deuterium Nuclear Magnetic Resonance)

The ²H NMR spectrum would confirm the positions of deuterium incorporation, showing signals corresponding to the deuterons on the isobutyl group.

MS (Mass Spectrometry)

Mass spectrometry is a critical tool to confirm the molecular weight and isotopic enrichment.

| Ion | Expected m/z |

| [M+H]⁺ | 327.29 |

| [M+Na]⁺ | 349.27 |

High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement to confirm the elemental composition.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical and stereochemical purity of the final compound.

| Parameter | Typical Conditions |

| Column | Chiral column (e.g., Chiralpak AD-H or equivalent) for stereoisomeric purity; C18 column for chemical purity. |

| Mobile Phase | A mixture of hexane (B92381) and ethanol with a small amount of a basic modifier (e.g., diethylamine) for chiral separation. |

| Detection | UV at an appropriate wavelength (e.g., 280 nm). |

| Expected Purity | >98% (chemical and stereochemical). |

Application as an Internal Standard in Bioanalysis

The primary application of this compound is as an internal standard in the quantitative analysis of trans-dihydrotetrabenazine in biological samples using LC-MS/MS.

Experimental Workflow for Bioanalytical Method

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a bioanalytical assay.

Caption: Workflow for the use of this compound in bioanalysis.

LC-MS/MS Method Parameters

A typical LC-MS/MS method for the quantification of dihydrotetrabenazine would involve the following:

| Parameter | Typical Conditions |

| LC System | A high-performance or ultra-high-performance liquid chromatography system. |

| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid or ammonium formate). |

| Flow Rate | 0.2 - 0.5 mL/min. |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Source | Electrospray Ionization (ESI) in positive mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | trans-Dihydrotetrabenazine: e.g., m/z 320.2 -> 165.2this compound: e.g., m/z 327.3 -> 165.2 (or another suitable fragment). |

Conclusion

References

The Role of trans-Dihydrotetrabenazine-d7 as an Internal Standard: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the precise quantification of drug compounds and their metabolites in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic studies. This technical guide provides a comprehensive overview of the mechanism of action of trans-Dihydrotetrabenazine-d7 when used as an internal standard in bioanalytical methods, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Introduction to Tetrabenazine (B1681281) and the Need for Internal Standards

Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), used in the treatment of hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1][2] Upon administration, tetrabenazine undergoes extensive first-pass metabolism to form several active metabolites, primarily α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[3] Given that these metabolites, particularly the trans-isomer of dihydrotetrabenazine (B1670615), are considered the more therapeutically important moieties due to their higher plasma concentrations, their accurate measurement is critical.[2][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this quantification due to its high sensitivity and specificity.[5] However, the accuracy of LC-MS/MS analysis can be affected by variability during sample preparation, injection, and ionization.[6][7] To correct for these potential errors, a suitable internal standard (IS) is essential.[6][7] A stable isotope-labeled (SIL) internal standard, such as trans-Dihydrotetrabenazine-d7, is considered the gold standard for such applications.[6][8][9]

Mechanism of Action as an Internal Standard

The "mechanism of action" of trans-Dihydrotetrabenazine-d7 as an internal standard is not pharmacological but analytical. Its efficacy stems from its structural and physicochemical similarity to the analyte, trans-Dihydrotetrabenazine. An ideal internal standard co-elutes with the analyte and exhibits similar behavior during extraction and ionization, thereby normalizing analytical variability.[7][9]

Key principles of its analytical mechanism include:

-

Correction for Extraction Variability: During sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction, minor variations can lead to inconsistent recovery of the analyte. Because trans-Dihydrotetrabenazine-d7 is chemically almost identical to the analyte, it is assumed to have the same extraction recovery. By adding a known amount of the deuterated IS to the sample at the beginning of the process, the ratio of the analyte's response to the IS's response remains constant, even if the absolute recovery varies.

-

Compensation for Matrix Effects: Biological samples contain endogenous components that can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[8][10] Since the deuterated IS co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects.[8][9] Consequently, the ratio of their peak areas remains unaffected, leading to more accurate quantification.[10]

-

Normalization of Instrument Response: Minor fluctuations in the performance of the LC-MS/MS system can affect the signal intensity. The use of a SIL-IS effectively normalizes these variations, ensuring the robustness and reproducibility of the assay.[7]

The mass difference introduced by the seven deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical similarity ensures they behave as one throughout the analytical process.[11]

Pharmacological Context: VMAT2 Inhibition

To understand why the accurate measurement of dihydrotetrabenazine is important, it is crucial to understand its pharmacological mechanism of action. Dihydrotetrabenazine, like its parent compound tetrabenazine, acts as a high-affinity reversible inhibitor of VMAT2.[12][13][14] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons.[13] Its primary function is to transport monoamine neurotransmitters (such as dopamine (B1211576), serotonin, and norepinephrine) from the cytoplasm into the vesicles for storage and subsequent release into the synapse.[12][15]

By inhibiting VMAT2, dihydrotetrabenazine depletes the stores of these monoamines in nerve terminals.[12][15] This leads to a reduced amount of neurotransmitter available for release, thereby decreasing overall monoaminergic neurotransmission.[15] The reduction in dopamine, in particular, is believed to be the primary mechanism for its therapeutic effect in hyperkinetic movement disorders.[1][16]

Figure 1. Mechanism of VMAT2 Inhibition by trans-Dihydrotetrabenazine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics of tetrabenazine and its metabolites, and the performance of a typical bioanalytical method using a deuterated internal standard.

Table 1: Pharmacokinetic Parameters of Tetrabenazine and its Metabolites

| Parameter | Tetrabenazine (TBZ) | α-Dihydrotetrabenazine (α-HTBZ) | β-Dihydrotetrabenazine (β-HTBZ) |

| Oral Bioavailability | Very low (~5%)[2][4] | High (~80%)[2][4] | High (~80%)[4] |

| Time to Peak (Tmax) | ~1.5 hours | ~2 hours[3] | ~2 hours |

| Elimination Half-life | ~10 hours (IV)[3] | ~7 hours[3] | ~5 hours[3] |

| Protein Binding | 82-88%[2][3] | 60-68%[3] | 59-63%[3] |

Table 2: Performance Characteristics of an LC-MS/MS Method for Tetrabenazine and Metabolites using Tetrabenazine-d7 IS

| Parameter | Tetrabenazine | α-Dihydrotetrabenazine | β-Dihydrotetrabenazine |

| Linearity Range (ng/mL) | 0.01 - 5.03[5][17] | 0.50 - 100[5][17] | 0.50 - 100[5][17] |

| Correlation Coefficient (r²) | ≥ 0.99[5] | ≥ 0.99[5] | ≥ 0.99[5] |

| Intra-day Precision (%CV) | ≤ 10.5% | ≤ 5.6% | ≤ 6.8% |

| Inter-day Precision (%CV) | ≤ 7.8% | ≤ 6.5% | ≤ 7.2% |

| Intra-day Accuracy (% Bias) | -8.0% to 5.0% | -3.5% to 3.8% | -4.0% to 4.2% |

| Inter-day Accuracy (% Bias) | -3.7% to 2.8% | -3.3% to 2.0% | -2.8% to 2.8% |

| (Data synthesized from a representative validated LC-MS/MS method)[5] |

Experimental Protocols

The following sections detail the methodologies for the quantification of dihydrotetrabenazine in human plasma using trans-Dihydrotetrabenazine-d7 as an internal standard.

Stock and Working Solution Preparation

-

Stock Solutions: Prepare individual primary stock solutions of the analyte (trans-Dihydrotetrabenazine) and the internal standard (trans-Dihydrotetrabenazine-d7) at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile (B52724).[17] Store at 2-8°C.[17]

-

Working Solutions: Prepare serial dilutions of the analyte stock solution with a mixture of acetonitrile and water (e.g., 60:40, v/v) to create working solutions for calibration standards and quality control (QC) samples.[17] Prepare a separate working solution of the internal standard at a fixed concentration (e.g., 1000 ng/mL).[17]

Sample Preparation (Solid-Phase Extraction)

-

Aliquoting: To 200 µL of human plasma (calibration standards, QCs, or unknown samples), add a fixed volume of the internal standard working solution.[5]

-

Pre-treatment: Add a buffer (e.g., 5% ammonia (B1221849) solution) and vortex to mix.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol (B129727) and water.[5]

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-organic-content solvent (e.g., 10% methanol in water) to remove interferences.

-

Elution: Elute the analyte and internal standard from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[5]

Figure 2. General workflow for bioanalytical sample processing and analysis.

LC-MS/MS Conditions (Representative)

-

LC Column: Zorbax SB C18 or equivalent.[5]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate).[5]

-

Flow Rate: 0.8 mL/min.[5]

-

Ionization Source: Electrospray Ionization (ESI), positive mode.[18]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[5]

-

Analyte (DHTBZ): Monitor a specific precursor-to-product ion transition (e.g., m/z 320.2 → 302.4).[17]

-

Internal Standard (DHTBZ-d7): Monitor the corresponding mass-shifted transition.

-

Justification for Using a Deuterated Internal Standard

The selection of an appropriate internal standard is a critical decision in bioanalytical method development. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) recommend the use of stable isotope-labeled internal standards for mass spectrometry-based assays.[11] The diagram below illustrates the decision-making process that establishes a deuterated IS as the optimal choice.

Figure 3. Decision pathway for internal standard selection.

Conclusion

trans-Dihydrotetrabenazine-d7 serves as an exemplary internal standard for the bioanalysis of the active metabolite of tetrabenazine. Its mechanism of action is rooted in fundamental principles of analytical chemistry, where its near-identical physicochemical properties to the analyte allow it to effectively normalize variability throughout the entire analytical workflow. The use of such a stable isotope-labeled internal standard is not merely a preference but a critical requirement for developing robust, accurate, and reproducible bioanalytical methods that meet stringent regulatory standards. This ensures the high quality and integrity of pharmacokinetic data essential for modern drug development and clinical research.

References

- 1. VMAT2 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The pharmacokinetics of tetrabenazine and its hydroxy metabolite in patients treated for involuntary movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. benchchem.com [benchchem.com]

- 10. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. droracle.ai [droracle.ai]

- 13. cambridge.org [cambridge.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 16. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]

- 17. researchgate.net [researchgate.net]

- 18. hilarispublisher.com [hilarispublisher.com]

The Pharmacokinetics of Tetrabenazine and Its Deuterated Metabolites: A Technical Guide

Introduction

Tetrabenazine (B1681281) is a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2) used for the symptomatic treatment of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease.[1][2][3] Its therapeutic action stems from the depletion of monoamines such as dopamine, serotonin, and norepinephrine (B1679862) in the central nervous system.[1][4] However, the clinical use of tetrabenazine is often limited by its complex pharmacokinetic profile, which necessitates frequent dosing and can lead to side effects associated with high peak plasma concentrations.[5]

To address these limitations, a deuterated form of tetrabenazine, known as deutetrabenazine, was developed.[6][7] Deuteration involves the strategic replacement of hydrogen atoms with their stable isotope, deuterium. This modification slows the metabolic breakdown of the drug's active metabolites, leading to a more favorable pharmacokinetic profile.[8][9] This guide provides an in-depth examination of the pharmacokinetics of tetrabenazine and its deuterated active metabolites, intended for researchers, scientists, and drug development professionals.

Metabolism of Tetrabenazine and Deutetrabenazine

Following oral administration, tetrabenazine is rapidly and extensively metabolized, primarily in the liver.[1][10] The parent drug itself has very low systemic bioavailability.[10][11] The initial metabolic step involves the reduction of tetrabenazine by carbonyl reductase to its two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1]

These active metabolites are further metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme system through O-demethylation to less active metabolites.[1][2] The genetic polymorphism of CYP2D6 can lead to significant interindividual variability in the metabolism of tetrabenazine, with poor metabolizers having significantly higher exposure to the active metabolites.[12][13]

Deutetrabenazine was designed to attenuate this rapid metabolism. By replacing the hydrogen atoms on the methoxy (B1213986) groups with deuterium, the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond.[8] This "kinetic isotope effect" slows the rate of CYP2D6-mediated O-demethylation of the deuterated active metabolites, leading to their prolonged half-life and increased systemic exposure.[8][14]

Pharmacokinetic Profiles

The deuteration of tetrabenazine results in significant alterations to its pharmacokinetic profile, primarily affecting the exposure and elimination of its active metabolites.

Pharmacokinetics of Tetrabenazine and its Active Metabolites

Tetrabenazine is characterized by low oral bioavailability and is rapidly cleared from the plasma.[1][10] Its therapeutic effects are primarily mediated by its active metabolites, α-HTBZ and β-HTBZ.[10]

| Parameter | Tetrabenazine (Parent) | α-HTBZ | β-HTBZ | Total (α+β)-HTBZ |

| Tmax (hours) | ~1.15[1] | - | - | - |

| t½ (hours) | ~10 (IV)[1] | ~7[1] | ~5[1] | ~4.8[5] |

| AUC₀-inf (ng·hr/mL) | - | - | - | 261[5] |

| Cmax (ng/mL) | 4.8[1] | - | - | 61.6[5] |

| Oral Bioavailability | ~5%[10] | High (~81%)[10] | High (~81%)[10] | - |

| Protein Binding | 82-88%[1] | 60-68%[1] | 59-63%[1] | - |

Data are presented as approximate values compiled from various sources and may vary depending on the study population and design.

Comparative Pharmacokinetics of Deutetrabenazine

Deutetrabenazine exhibits a superior pharmacokinetic profile compared to tetrabenazine, characterized by a longer half-life and increased exposure of its active metabolites, with only a marginal increase in peak plasma concentrations.[5][6][7] This leads to more stable plasma concentrations throughout the dosing interval.[15]

| Parameter | Deutetrabenazine (Deuterated Metabolites) | Tetrabenazine (Metabolites) | Fold Change |

| Total (α+β)-HTBZ t½ (hours) | ~8.6 - 10[5][16] | ~4.8[5] | ~2x increase |

| Total (α+β)-HTBZ AUC₀-inf (ng·hr/mL) | ~542[5] | ~261[5] | ~2x increase |

| Total (α+β)-HTBZ Cmax (ng/mL) | ~74.6[5] | ~61.6[5] | Marginal increase |

Data from a single-dose crossover study in healthy volunteers comparing 25 mg of deutetrabenazine and 25 mg of tetrabenazine.[5]

The prolonged half-life of the deuterated metabolites allows for less frequent dosing and a lower total daily dose of deutetrabenazine compared to tetrabenazine to achieve comparable systemic exposure.[15][17] Food can increase the Cmax of the deuterated metabolites by approximately 50%, but it does not significantly affect the overall exposure (AUC).[9][15]

Drug Interactions

The metabolism of both tetrabenazine and deutetrabenazine active metabolites is significantly influenced by the activity of the CYP2D6 enzyme. Co-administration with strong CYP2D6 inhibitors, such as paroxetine (B1678475), can increase the systemic exposure of these active metabolites.

In a study with tetrabenazine, co-administration with paroxetine resulted in an approximately 3-fold increase in the AUC of α-HTBZ.[18] For deutetrabenazine, co-administration with paroxetine also increased the exposure of the deuterated active metabolites, with a 1.8-fold increase in the AUC of deuterated α-HTBZ and a 5.6-fold increase in the AUC of deuterated β-HTBZ.[19] While there is still a significant interaction, the magnitude of the increase in exposure of the active metabolites is less pronounced with deutetrabenazine compared to tetrabenazine.[19] Dose reduction of both medications is recommended when co-administered with strong CYP2D6 inhibitors.[12][20]

Experimental Protocols

The pharmacokinetic properties of tetrabenazine and deutetrabenazine have been characterized through a series of clinical pharmacology studies. A typical experimental design for a comparative pharmacokinetic study is outlined below.

Study Design: A randomized, double-blind, two-period crossover study is often employed to compare single oral doses of deutetrabenazine and tetrabenazine.[5] A washout period of sufficient duration is included between the two treatment periods.

Subject Population: Studies are typically conducted in healthy adult volunteers to assess the intrinsic pharmacokinetic properties of the drugs without the confounding factors of disease.[5][6][15]

Dosing and Administration: Subjects receive a single oral dose of either tetrabenazine or deutetrabenazine in each study period.[5] The effect of food may be assessed by administering the drug in either a fed or fasted state.[15]

Sample Collection: Serial blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profiles of the parent drug and its metabolites.[6]

Analytical Methods: Plasma concentrations of tetrabenazine, deutetrabenazine, and their respective metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[21][22]

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, from the plasma concentration-time data.

Conclusion

The strategic deuteration of tetrabenazine to create deutetrabenazine has resulted in a compound with a significantly improved pharmacokinetic profile. The slower metabolism of deutetrabenazine's active metabolites leads to a longer half-life, greater systemic exposure, and more stable plasma concentrations compared to tetrabenazine.[5][7] These pharmacokinetic advantages translate into a more favorable clinical profile for deutetrabenazine, allowing for less frequent dosing and potentially improved tolerability.[9][23] This technical guide provides a comprehensive overview of the key pharmacokinetic differences between these two important therapies for hyperkinetic movement disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Role of tetrabenazine for Huntington's disease-associated chorea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrabenazine - Wikipedia [en.wikipedia.org]

- 4. Tetrabenazine, a monoamine-depleting drug used in the treatment of hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deutetrabenazine - Prescriber's Guide [cambridge.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. The pharmacokinetics of tetrabenazine and its hydroxy metabolite in patients treated for involuntary movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. karger.com [karger.com]

- 13. Analysis of CYP2D6 genotype and response to tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. researchgate.net [researchgate.net]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. The effect of potent CYP2D6 inhibition on the pharmacokinetics and safety of deutetrabenazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. trial.medpath.com [trial.medpath.com]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Role of Dihydrotetrabenazine (B1670615) Isomers in VMAT2 Inhibition

Introduction

The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a crucial protein in the central nervous system responsible for packaging monoamine neurotransmitters—such as dopamine (B1211576), serotonin, and norepinephrine—from the cytoplasm into synaptic vesicles.[1][2][3] This process is essential for the storage and subsequent release of these neurotransmitters into the synapse.[2] Given its central role in monoaminergic neurotransmission, VMAT2 has become a significant target for drug development, particularly for conditions characterized by hyperkinetic movement disorders like the chorea associated with Huntington's disease and tardive dyskinesia.[4][5][6]

Tetrabenazine (B1681281) (TBZ) is a reversible, high-affinity inhibitor of VMAT2.[5][7] It is administered as a racemic mixture and is rapidly metabolized in vivo by carbonyl reductase to its primary active metabolites, the dihydrotetrabenazine (DTBZ) isomers.[1][8] These metabolites, which exist as multiple stereoisomers, are primarily responsible for the pharmacological activity of tetrabenazine.[7] The interaction between these DTBZ isomers and VMAT2 is highly stereospecific, with certain isomers exhibiting significantly greater potency than others. This guide provides a detailed technical overview of the role of dihydrotetrabenazine isomers in VMAT2 inhibition, presenting quantitative binding data, experimental protocols, and pathway visualizations.

Stereoselectivity of Dihydrotetrabenazine Isomers

Tetrabenazine possesses two chiral centers, leading to the formation of four stereoisomers of its main metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[9][10] The binding affinity of these isomers to VMAT2 is highly dependent on their stereochemistry.

The most profound difference is observed between the enantiomers of α-DTBZ. The (+)-α-dihydrotetrabenazine isomer demonstrates high affinity for VMAT2, whereas the (-)-α-isomer is largely inactive, showing a binding affinity that is over 1000-fold lower.[11][12][13] This pronounced stereoselectivity is a critical factor in the development of second-generation VMAT2 inhibitors like valbenazine (B1662120) and deutetrabenazine. Valbenazine is a prodrug of the single, most active isomer, (+)-α-DTBZ, thereby aiming to maximize therapeutic effects while minimizing potential off-target effects associated with other isomers.[9][14][15] Deutetrabenazine, a deuterated form of tetrabenazine, is metabolized into four deuterated DTBZ isomers, with the (+)-α and (+)-β isomers being potent VMAT2 inhibitors.[14][15]

Research has consistently shown that the (2R,3R,11bR) configuration, corresponding to (+)-α-DTBZ, is crucial for high-affinity binding to VMAT2.[16] This stereospecificity underscores the well-defined nature of the binding pocket on the VMAT2 protein.

Quantitative Data Presentation: VMAT2 Binding Affinities

The inhibitory potency of tetrabenazine, its enantiomers, and the various dihydrotetrabenazine stereoisomers have been quantified through in vitro binding assays. The dissociation constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity. The half-maximal inhibitory concentration (IC50) measures the functional inhibition of VMAT2 activity, such as dopamine uptake.

| Compound | VMAT2 Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) | Reference(s) |

| (+)-Tetrabenazine | 4.47 | - | [16] |

| (-)-Tetrabenazine | 36,400 | - | [16] |

| (+)-α-Dihydrotetrabenazine (HTBZ) | 0.97 - 3.96 | - | [11][13][16] |

| (-)-α-Dihydrotetrabenazine (HTBZ) | 2,200 | - | [11][12][13] |

| (-)-β-Dihydrotetrabenazine (HTBZ) | 13.4 | - | [17] |

| Racemic (±)-TBZ | - | ~100-300 | [7] |

| (+)-9-Trifluoroethoxy-α-DTBZ | 1.48 | 6.11 | [3] |

| (-)-9-Trifluoroethoxy-α-DTBZ | 270 | 129 | [3] |

| (2R, 3R, 11bR)-9-Cyclopropylmethoxy-DTBZ | 0.75 | - | [18] |

Note: Ki and IC50 values can vary between studies due to differences in experimental conditions and tissue preparations.

Experimental Protocols

The quantitative data presented above are typically generated using two key types of in vitro assays: radioligand binding assays and neurotransmitter uptake assays.

VMAT2 Radioligand Binding Assay

This assay measures the affinity of a compound for VMAT2 by quantifying its ability to displace a known radiolabeled ligand, most commonly [3H]dihydrotetrabenazine ([3H]DTBZ).[6][19][20]

Methodology:

-

Tissue/Cell Preparation:

-

Competitive Binding Incubation:

-

The prepared membranes or tissue homogenates are incubated in assay tubes.

-

A fixed concentration of the radioligand (e.g., [3H]DTBZ) is added to each tube.

-

Varying concentrations of the unlabeled test compound (e.g., different DTBZ isomers) are added to create a competition curve.

-

Tubes for determining "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of an unlabeled VMAT2 inhibitor like tetrabenazine) are included.

-

-

Separation and Quantification:

-

Following incubation to allow binding to reach equilibrium, the reaction is terminated.

-

Bound radioligand is separated from free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound ligand.

-

The filters are washed with ice-cold buffer to remove any remaining free radioligand.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[6]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

-

[3H]Dopamine Uptake Assay

This functional assay measures a compound's ability to inhibit the primary function of VMAT2: the transport of monoamines into vesicles.

Methodology:

-

Synaptosome Preparation:

-

Synaptosomes, which are resealed nerve terminals containing synaptic vesicles, are prepared from fresh rodent striatal tissue through a process of homogenization and differential centrifugation.

-

-

Uptake Inhibition:

-

Synaptosomes are pre-incubated with varying concentrations of the test compound (e.g., DTBZ isomers).

-

The uptake reaction is initiated by adding a known concentration of [3H]dopamine. The transport is ATP-dependent.

-

The incubation is carried out for a short period at a physiological temperature (e.g., 37°C).

-

-

Separation and Quantification:

-

The uptake is terminated by rapid filtration and washing with ice-cold buffer to separate the synaptosomes (containing transported [3H]dopamine) from the extracellular medium.

-

The radioactivity within the synaptosomes is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The amount of [3H]dopamine uptake is plotted against the concentration of the test compound.

-

The IC50 value is determined as the concentration of the inhibitor that reduces the specific uptake of [3H]dopamine by 50%.

-

Mandatory Visualizations

Metabolism and Stereoselective VMAT2 Inhibition Pathway

The following diagram illustrates the metabolic conversion of tetrabenazine into its dihydrotetrabenazine metabolites and their subsequent stereoselective interaction with VMAT2.

Caption: Metabolism of tetrabenazine and stereoselective inhibition of VMAT2 by DTBZ isomers.

Experimental Workflow for VMAT2 Binding Assay

The diagram below outlines the key steps in a typical radioligand competition binding assay used to determine the binding affinity of DTBZ isomers for VMAT2.

Caption: Workflow for a VMAT2 radioligand competition binding assay.

Conclusion

The inhibitory effect of tetrabenazine on the VMAT2 transporter is mediated primarily by its dihydrotetrabenazine metabolites. The interaction of these metabolites is highly stereospecific, with the (+)-α-DTBZ and (+)-β-DTBZ isomers demonstrating significantly higher affinity and inhibitory potency compared to their corresponding (-)-enantiomers. This stereoselectivity is a fundamental principle guiding the development of modern VMAT2 inhibitors, which aim to isolate the most active isomers to enhance therapeutic efficacy and improve safety profiles. The experimental protocols detailed herein, particularly radioligand binding and dopamine uptake assays, remain the gold standard for quantifying the potency of these isomers and for the preclinical evaluation of novel VMAT2-targeting compounds.

References

- 1. Characterization of Optically Resolved 9-fluoropropyl-dihydrotetrabenazine as a Potential PET Imaging Agent Targeting Vesicular Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 6. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]

- 15. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tetrabenazine Metabolite | Monoamine Transporter | TargetMol [targetmol.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Synthesis and Discovery of Arylpiperidinylquinazolines: New Inhibitors of the Vesicular Monoamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Maze of Tetrabenazine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenazine (B1681281) (TBZ) is a cornerstone in the management of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease. Its therapeutic action is primarily mediated through the reversible inhibition of vesicular monoamine transporter 2 (VMAT2), leading to the depletion of monoamines in the central nervous system. However, the clinical application of tetrabenazine is complicated by its intricate stereochemistry and metabolic profile. Administered as a racemic mixture, tetrabenazine undergoes extensive metabolism, resulting in a complex array of stereoisomeric metabolites with distinct pharmacological activities and pharmacokinetic properties. A thorough understanding of this stereochemical landscape is paramount for optimizing therapeutic strategies and developing next-generation VMAT2 inhibitors with improved efficacy and safety profiles.

This technical guide provides a comprehensive overview of the stereochemistry of tetrabenazine metabolites. It delves into the quantitative aspects of their interaction with VMAT2, details the experimental protocols for their analysis, and visually represents the key metabolic and experimental pathways.

Data Presentation: Quantitative Insights into Stereoisomer Activity

The pharmacological effects of tetrabenazine are largely attributable to its metabolites, which exhibit significant stereoselectivity in their binding affinity for VMAT2. The following tables summarize the key quantitative data, offering a clear comparison of the different stereoisomers.

VMAT2 Binding Affinities

The inhibitory potency of tetrabenazine and its dihydrotetrabenazine (B1670615) (DHTBZ) metabolites at the VMAT2 transporter is a critical determinant of their therapeutic efficacy. The binding affinities, expressed as inhibitor constant (Ki) values, reveal a striking degree of stereoselectivity.

| Compound | Stereoisomer | Ki (nM) |

| Tetrabenazine (TBZ) | (+)-TBZ | 4.47[1] |

| (-)-TBZ | 36,400[1] | |

| Dihydrotetrabenazine (DHTBZ) | (+)-α-HTBZ (2R,3R,11bR) | 3.96[1] |

| (-)-α-HTBZ | >10,000 | |

| (+)-β-HTBZ | 12.4 | |

| (-)-β-HTBZ | >10,000 | |

| Deuterated Dihydrotetrabenazine (deuHTBZ) | (+)-α-deuHTBZ | 1.5 |

| (-)-α-deuHTBZ | >1,000 | |

| (+)-β-deuHTBZ | 12.4 | |

| (-)-β-deuHTBZ | >1,000 |

Table 1: VMAT2 binding affinities of tetrabenazine and its metabolites. Data compiled from in vitro radioligand binding assays.

Pharmacokinetic Parameters of Dihydrotetrabenazine Isomers

The pharmacokinetic profiles of the dihydrotetrabenazine metabolites are crucial for understanding their contribution to the overall therapeutic effect and duration of action. The following table presents key pharmacokinetic parameters for the deuterated HTBZ isomers following administration of deutetrabenazine.

| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | T1/2 (h) | Relative Abundance (%) |

| (+)-α-deuHTBZ | 2.8 | 6.0 | 58.7 | 9.9 | 4 |

| (-)-α-deuHTBZ | 25.1 | 4.0 | 455 | 9.8 | 66 |

| (+)-β-deuHTBZ | 13.8 | 4.0 | 202 | 7.7 | 29 |

| (-)-β-deuHTBZ | 1.2 | 6.0 | 25.4 | 9.5 | 1 |

Table 2: Pharmacokinetic parameters and relative abundance of deuterated dihydrotetrabenazine (deuHTBZ) isomers in human plasma following a single oral dose of deutetrabenazine. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; T1/2: Elimination half-life.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and extension of research in this field. This section outlines the core protocols for assessing the stereochemistry of tetrabenazine metabolites.

VMAT2 Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of compounds to the VMAT2 transporter.

Objective: To quantify the binding affinity (Ki) of tetrabenazine stereoisomers and their metabolites to VMAT2.

Materials:

-

Radioligand: [3H]dihydrotetrabenazine ([3H]DHTBZ)[2]

-

Tissue Source: Rat brain striatal membranes or human platelet homogenates.[3]

-

Test Compounds: Tetrabenazine and its stereoisomeric metabolites.

-

Buffers and Reagents: Incubation buffer (e.g., Tris-HCl), wash buffer.

-

Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

-

Membrane Preparation: Homogenize rat striatum or human platelets in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Binding Assay:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of [3H]DHTBZ, and varying concentrations of the unlabeled test compound (competitor).

-

For determining non-specific binding, a separate set of tubes should contain a high concentration of a known VMAT2 inhibitor (e.g., unlabeled tetrabenazine).

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[3]

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Chiral Separation and Quantification by LC-MS/MS

This method allows for the separation and quantification of the individual stereoisomers of tetrabenazine and its metabolites in biological matrices.

Objective: To separate and quantify the four stereoisomers of dihydrotetrabenazine in human plasma.

Materials:

-

Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chiral Column: A chiral stationary phase column (e.g., Phenomenex Chirex 3014).[4]

-

Mobile Phase: A mixture of solvents such as n-hexane, 1,2-dichloroethane, and ethanol, often with additives like trifluoroacetic acid and triethylamine (B128534) to improve peak shape and resolution.[4]

-

Internal Standard: A deuterated analog of the analyte (e.g., tetrabenazine-d7).[5]

-

Sample Preparation: Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) materials.

Protocol:

-

Sample Preparation (from Plasma):

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water. Load the plasma sample (to which the internal standard has been added). Wash the cartridge to remove interfering substances. Elute the analytes with an organic solvent.[5]

-

Liquid-Liquid Extraction (LLE): Add an organic solvent to the plasma sample (containing the internal standard). Vortex to mix and centrifuge to separate the organic and aqueous layers. Collect the organic layer containing the analytes.

-

Evaporate the solvent from the eluate or organic layer and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the chiral HPLC column.

-

Perform chromatographic separation using an isocratic or gradient elution with the optimized mobile phase at a constant flow rate.

-

The eluent from the column is introduced into the mass spectrometer.

-

Utilize electrospray ionization (ESI) in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for each stereoisomer and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for each stereoisomer and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the standards.

-

Determine the concentration of each stereoisomer in the unknown samples by interpolating from the calibration curve.

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

References

- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

"trans-Dihydro Tetrabenazine-d7" certificate of analysis explained

An In-depth Technical Guide to the Certificate of Analysis for trans-Dihydro Tetrabenazine-d7

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical compound. This guide provides a detailed explanation of a typical CoA for this compound, a deuterated analog of a tetrabenazine (B1681281) metabolite. Understanding the data and methodologies presented in the CoA is essential for ensuring the accuracy and reproducibility of experimental results.

This compound is the deuterium-labeled form of (2S,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol.[1] Deuterated compounds like this are valuable as internal standards in quantitative analyses (e.g., NMR, GC-MS, or LC-MS) and as tracers in metabolic studies.[1][2] The deuterium (B1214612) substitution can alter the pharmacokinetic and metabolic profiles of drugs, a principle utilized in drugs like deutetrabenazine to improve therapeutic outcomes.[3][4]

Product Identification and General Information

This initial section of the CoA provides fundamental details about the compound and the specific batch being certified. It serves as a primary identifier and ensures traceability.[5][6]

| Parameter | Specification |

| Product Name | This compound |

| Catalogue Number | T-785 |

| CAS Number | 1217744-19-8 |

| Molecular Formula | C₁₉H₂₂D₇NO₃ |

| Molecular Weight | 326.49 g/mol |

| Lot Number | Specific to the batch |

| Date of Manufacture | Specific to the batch |

| Retest Date | Specific to the batch |

| Storage Conditions | Recommended storage (e.g., -20°C, desiccated) |

Analytical Data and Specifications

This core section presents the quantitative results from various analytical tests performed on the batch. Each test confirms a specific quality attribute of the compound.[5][6][7]

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Purity (by HPLC) | ≥98.0% | 99.5% |

| Isotopic Purity (d₇) | ≥99 atom % D | 99.6 atom % D |

| Mass Spectrum | Conforms to structure | Conforms |

| ¹H NMR | Conforms to structure | Conforms |

| Residual Solvents | Per USP <467> | Conforms |

| Water Content (by Karl Fischer) | ≤0.5% | 0.1% |

Experimental Protocols

Detailed methodologies are crucial for understanding how the analytical data was generated and for potential method replication in the user's laboratory.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the chemical purity of the compound by separating it from any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a specific wavelength (e.g., 280 nm).

-

Analysis: The peak area of this compound is compared to the total area of all peaks to calculate the purity percentage.

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Objective: To confirm the molecular weight and the isotopic enrichment of the deuterated compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Method:

-

Sample Introduction: The sample is infused directly or via an LC system.

-

Ionization: The sample is ionized in positive ion mode.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound (C₁₉H₂₂D₇NO₃), the expected [M+H]⁺ ion would be approximately 327.28 m/z. The isotopic distribution is analyzed to confirm the incorporation of seven deuterium atoms.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure by analyzing the hydrogen atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected structure of trans-Dihydro Tetrabenazine. The reduced integration in the regions where deuterium has been substituted provides further confirmation of deuteration.

-

Visualizing Key Processes

Diagrams are essential for visualizing complex information, such as metabolic pathways or quality control workflows.

Caption: Workflow for the generation of a Certificate of Analysis.

Tetrabenazine acts as a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[8] This action leads to the depletion of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862) from nerve terminals.[8] The metabolism of tetrabenazine is a critical aspect of its pharmacology. It is first reduced to its active metabolites, α- and β-dihydrotetrabenazine (HTBZ).[3][8] These active metabolites are further metabolized by the enzyme CYP2D6.[3][8]

Caption: Simplified metabolic pathway of tetrabenazine.

Quality Assurance Statement

The CoA concludes with a statement from the Quality Assurance (QA) department. This declaration certifies that the product has been tested according to established procedures and meets all specifications.[5] It is typically signed and dated by an authorized representative, making the document official.[5]

This comprehensive guide provides the necessary context for a researcher to interpret and utilize the information within a Certificate of Analysis for this compound, ensuring the quality and integrity of their research materials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. contractlaboratory.com [contractlaboratory.com]

- 6. alliancechemical.com [alliancechemical.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. go.drugbank.com [go.drugbank.com]

A Technical Guide to trans-Dihydrotetrabenazine-d7: Commercial Availability and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on trans-Dihydrotetrabenazine-d7 (CAS No. 1217744-19-8), a deuterated analog of a key active metabolite of tetrabenazine (B1681281). This stable isotope-labeled compound is a critical tool for researchers in drug metabolism and pharmacokinetics (DMPK), bioanalysis, and clinical mass spectrometry. Its primary application is as an internal standard for the precise quantification of trans-dihydrotetrabenazine in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).

Metabolic Origin and Chemical Identity

Tetrabenazine undergoes extensive first-pass metabolism in vivo, primarily through reduction of a ketone group to form isomeric alcohols known as dihydrotetrabenazines (DHTBZ). These metabolites, specifically α-DHTBZ and β-DHTBZ, are pharmacologically active and contribute significantly to the therapeutic effects of the parent drug. trans-Dihydrotetrabenazine-d7 is the deuterium-labeled form of one of these key metabolites.

The diagram below illustrates the metabolic reduction of tetrabenazine and the relationship of the deuterated standard to the active metabolite.

Caption: Metabolic pathway of Tetrabenazine to its active metabolite and the role of the deuterated analog.

Commercial Availability

trans-Dihydrotetrabenazine-d7 is available from several specialized chemical suppliers that provide reference standards and stable isotope-labeled compounds for research purposes. The products are intended for research use only and not for human or therapeutic use.[3][4][6][7] The table below summarizes the offerings from various commercial vendors.

| Supplier | Catalog Number | Purity | Notes |

| MedchemExpress | HY-105000S1 | >98% (Typical) | Provided for research use only.[6] |

| Santa Cruz Biotechnology | sc-219277 | Not specified | Labeled as α-Dihydrotetrabenazine Labeled d7.[4] |

| LGC Standards | TRC-A629273 | Not specified | Marketed as α-Dihydrotetrabenazine-D7.[8] |

| Clinivex | RCLS3C50703 | Not specified | Listed as (2S,3R,11bR)-Dihydrotetrabenazine-d7.[3] |

| Chemtos | T-6836 | High Purity | Supplied with a comprehensive Certificate of Analysis.[9] |

| InvivoChem | V3874 | >98% (Typical) | Deuterated compound for research applications.[7] |

| Axios Research | AR-T04609 | Not specified | Listed as (2S,3S,11bS)-Dihydrotetrabenazine-d7.[2] |

Note: Purity, availability, and sizing are subject to change and should be confirmed with the respective supplier. A Certificate of Analysis with lot-specific data is typically available upon request or with purchase.

Methodology for Use as an Internal Standard

The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like trans-Dihydrotetrabenazine-d7 is the stable isotope dilution assay. The SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (deuterium in this case). This mass difference allows it to be distinguished by a mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly to the analyte during sample preparation and analysis, correcting for variability.

General Experimental Protocol:

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of trans-Dihydrotetrabenazine-d7 in a suitable organic solvent (e.g., Methanol, Acetonitrile) at a high concentration (e.g., 1 mg/mL).

-

Prepare a separate primary stock solution of the non-labeled analyte (the certified reference standard of trans-Dihydrotetrabenazine).

-

From these primary stocks, create a series of working solutions through serial dilution for building the calibration curve and a separate working solution for the internal standard.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, serum) and aliquot a specific volume into a microcentrifuge tube.

-

Add a precise, fixed volume of the internal standard working solution to every sample, including calibration standards and quality controls. This "spiking" step is critical.

-

Perform sample clean-up to remove interfering substances. Common methods include:

-

Protein Precipitation (PPT): Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins, then centrifuge and collect the supernatant.

-

Liquid-Liquid Extraction (LLE): Use an appropriate solvent to extract the analyte and IS from the aqueous matrix.

-

Solid-Phase Extraction (SPE): Use a cartridge to selectively bind and elute the analyte and IS.

-

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into an LC-MS/MS system.

-

Develop a chromatographic method (liquid chromatography) to separate the analyte from other matrix components. The analyte and the IS should co-elute or elute very closely.

-

Optimize the mass spectrometer settings to monitor specific mass transitions (parent ion -> fragment ion) for both the analyte and the internal standard. This is typically done in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

For each sample, calculate the ratio of the analyte's peak area to the internal standard's peak area.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Use the linear regression equation from the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.

-

The workflow for a typical bioanalytical method using trans-Dihydrotetrabenazine-d7 is depicted below.

Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.

References

- 1. scbt.com [scbt.com]

- 2. (2S,3S,11bS)-Dihydrotetrabenazine-d7 - CAS - 164106-49-8 (non-labelled) | Axios Research [axios-research.com]

- 3. theclinivex.com [theclinivex.com]

- 4. scbt.com [scbt.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CAS#: 1217744-19-8 I InvivoChem [invivochem.com]

- 8. alpha-Dihydrotetrabenazine-D7 | LGC Standards [lgcstandards.com]

- 9. chemtos.com [chemtos.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of trans-Dihydro Tetrabenazine-d7 in Human Plasma

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of trans-Dihydro Tetrabenazine-d7 in human plasma. This method is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring involving tetrabenazine (B1681281) and its deuterated analogs. The protocol details a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity. The method was validated according to FDA guidelines and demonstrated high precision, accuracy, and linearity over a clinically relevant concentration range.

Introduction

Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. Its therapeutic action is primarily attributed to its active metabolites, including dihydrotetrabenazine. Deuterated analogs of tetrabenazine, such as this compound, are frequently used as internal standards in bioanalytical methods to ensure accurate quantification. The development of a reliable LC-MS/MS method for the precise measurement of these compounds in biological matrices is therefore essential for drug development and clinical research. This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound (analytical standard)

-

Tetrabenazine-d7 (Internal Standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Formic Acid (LC-MS grade)

-

Human Plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) Cartridges (C18)

-

Milli-Q or equivalent purified water

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-